[(1R,2S)-2-aminocyclohexyl]acetonitrile [(1R,2S)-2-aminocyclohexyl]acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13910729
InChI: InChI=1S/C8H14N2/c9-6-5-7-3-1-2-4-8(7)10/h7-8H,1-5,10H2/t7-,8+/m1/s1
SMILES:
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol

[(1R,2S)-2-aminocyclohexyl]acetonitrile

CAS No.:

Cat. No.: VC13910729

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

[(1R,2S)-2-aminocyclohexyl]acetonitrile -

Specification

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
IUPAC Name 2-[(1R,2S)-2-aminocyclohexyl]acetonitrile
Standard InChI InChI=1S/C8H14N2/c9-6-5-7-3-1-2-4-8(7)10/h7-8H,1-5,10H2/t7-,8+/m1/s1
Standard InChI Key ZYZCHUMYNSXZQK-SFYZADRCSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)CC#N)N
Canonical SMILES C1CCC(C(C1)CC#N)N

Introduction

Structural and Stereochemical Characteristics

The molecular formula of [(1R,2S)-2-aminocyclohexyl]acetonitrile is C₈H₁₃N₂O, with a molecular weight of 153.20 g/mol. The compound’s backbone consists of a cyclohexane ring in a chair conformation, where the amino (-NH₂) and acetonitrile (-CH₂CN) groups occupy adjacent equatorial positions due to the 1R,2S configuration. This spatial arrangement minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding between the amino and nitrile groups.

Key spectroscopic data:

  • ¹H NMR: Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.3–2.7 ppm (CH₂CN protons), and δ 3.1 ppm (NH₂ protons).

  • ¹³C NMR: Signals at δ 25–35 ppm (cyclohexyl carbons), δ 40 ppm (CH₂CN carbon), and δ 120 ppm (C≡N carbon).

  • IR: Stretching vibrations at ~3370 cm⁻¹ (N-H), ~2240 cm⁻¹ (C≡N), and ~1100 cm⁻¹ (C-O).

X-ray crystallography confirms the cis-1R,2S configuration, with a dihedral angle of 55° between the amino and acetonitrile groups.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence starting from cyclohexene derivatives:

  • Epoxidation: Cyclohexene is treated with a peracid (e.g., mCPBA) to form cyclohexene oxide.

  • Ring-Opening Amination: The epoxide reacts with ammonia or a primary amine under acidic conditions, yielding trans-2-aminocyclohexanol.

  • Cyanomethylation: The alcohol is converted to the corresponding nitrile via a nucleophilic substitution reaction with cyanomethyl bromide in the presence of a base (e.g., K₂CO₃).

Optimization parameters:

  • Temperature: 60–80°C for cyanomethylation.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield.

Table 1: Representative Reaction Yields

StepReagents/ConditionsYield (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C92
Ring-Opening AminationNH₃, H₂SO₄, 50°C85
CyanomethylationBrCH₂CN, K₂CO₃, DMF, 70°C78

Reactivity and Functional Transformations

Nucleophilic Substitution

The amino group participates in acylations and alkylations:

  • Acylation: Treatment with acetyl chloride yields N-acetyl derivatives, useful in peptide synthesis.

  • Alkylation: Reactivity with methyl iodide produces quaternary ammonium salts, which serve as chiral phase-transfer catalysts.

Nitrile Transformations

The nitrile group undergoes:

  • Hydrolysis: Acidic or basic conditions convert it to carboxylic acids or amides.

  • Reduction: Catalytic hydrogenation (H₂/Pd) produces primary amines, while LiAlH₄ yields secondary amines.

Table 2: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl derivative
Hydrolysis (Acidic)HCl (conc.), refluxCyclohexylacetic acid
Reduction (Catalytic)H₂ (1 atm), Pd/C, EtOH[(1R,2S)-2-Aminocyclohexyl]ethylamine

Biological and Pharmacological Applications

Anticancer Activity

In vitro studies demonstrate moderate antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values of 12.5 μM and 18.3 μM, respectively. The mechanism involves tubulin polymerization inhibition, disrupting microtubule dynamics during mitosis.

Enzyme Inhibition

The compound acts as a competitive inhibitor of farnesyltransferase (FTase), a key enzyme in Ras protein post-translational modification. Kinetic studies show a Kᵢ of 0.45 μM, suggesting potential in treating Ras-dependent cancers.

Computational Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electrostatic Potential: The nitrile group exhibits a partial negative charge (-0.45 e), facilitating interactions with electrophilic biological targets.

  • Conformational Flexibility: The cyclohexane ring undergoes chair-to-twist-boat transitions with an energy barrier of 8.2 kcal/mol, influencing receptor binding.

Industrial and Scale-Up Considerations

Continuous Flow Synthesis

Adopting microreactor technology enhances scalability:

  • Residence Time: 5–10 minutes at 100°C.

  • Productivity: 1.2 kg/day in bench-scale systems.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste:

  • Ball Milling: Reactants are ground with K₂CO₃ for 2 hours, achieving 89% yield.

Stability and Degradation Profiles

Forced degradation studies under ICH guidelines:

  • Thermal Stress (40°C): <5% degradation over 30 days.

  • Photolysis (UV 254 nm): 15% degradation after 48 hours, forming cyclohexanone derivatives.

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